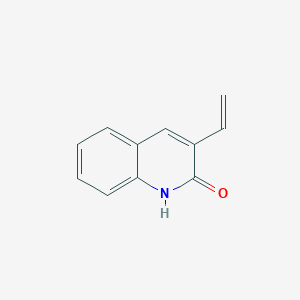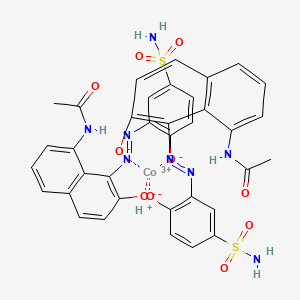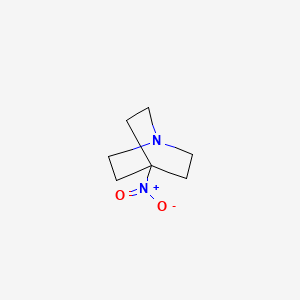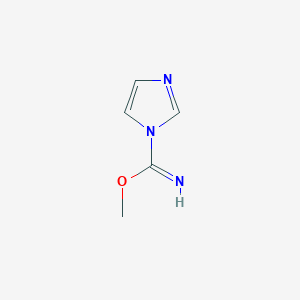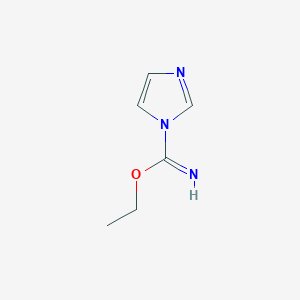
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic organic compound featuring an imidazolidine ring substituted with a 2-methylphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzylamine with phenylisocyanate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds as follows:
-
Formation of Urea Intermediate
- 2-Methylbenzylamine reacts with phenylisocyanate to form an intermediate urea derivative.
- Reaction conditions: Room temperature, solvent such as dichloromethane.
-
Cyclization
- The urea intermediate undergoes cyclization in the presence of POCl₃.
- Reaction conditions: Reflux, solvent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding imidazolidinediones.
-
Reduction
- Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced imidazolidine derivatives.
-
Substitution
- Electrophilic substitution reactions can occur on the aromatic rings, particularly with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Imidazolidinediones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazolidine ring is a common motif in bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both aromatic and heterocyclic components contributes to its biological activity.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The imidazolidine ring can form hydrogen bonds and π-π interactions, facilitating its binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylphenyl)-5-methylimidazolidine-2,4-dione
- 3-(2-Methylphenyl)-5-ethylimidazolidine-2,4-dione
- 3-(2-Methylphenyl)-5-(4-methylphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a 2-methylphenyl and a phenyl group. This dual substitution pattern enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)18-15(19)14(17-16(18)20)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKDBZEDVGWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616781 | |
| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51027-23-7 | |
| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





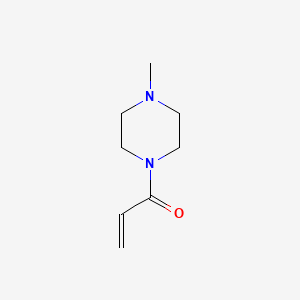

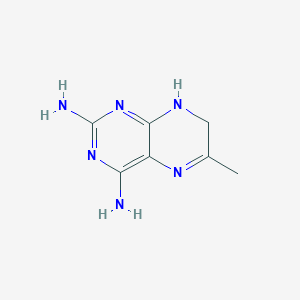
![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)
